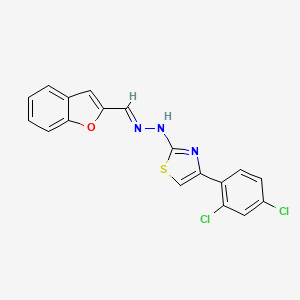
Mao-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-IN-4 is a monoamine oxidase inhibitor, specifically targeting monoamine oxidase A and monoamine oxidase B enzymes. It has shown potential in the research of depression and Parkinson’s disease due to its inhibitory effects on these enzymes .
Preparation Methods
The synthesis of Mao-IN-4 involves several steps, typically starting with the preparation of benzofuran and thiazolylhydrazone derivatives. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity .
Chemical Reactions Analysis
Mao-IN-4 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are typically oxidized or reduced derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
Mao-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of monoamine oxidase enzymes.
Biology: Investigated for its effects on neurotransmitter levels and neuronal signaling.
Medicine: Potential therapeutic agent for treating depression and Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting monoamine oxidase enzymes .
Mechanism of Action
Mao-IN-4 exerts its effects by inhibiting the activity of monoamine oxidase enzymes. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft, which can alleviate symptoms of depression and Parkinson’s disease. The molecular targets include the active sites of monoamine oxidase A and monoamine oxidase B, where this compound binds and prevents the oxidation of neurotransmitters .
Comparison with Similar Compounds
Mao-IN-4 is compared with other monoamine oxidase inhibitors such as selegiline, rasagiline, and moclobemide. Unlike these compounds, this compound has shown a higher selectivity and potency for both monoamine oxidase A and monoamine oxidase B enzymes. Similar compounds include:
Selegiline: Selective monoamine oxidase B inhibitor used in Parkinson’s disease.
Rasagiline: Another selective monoamine oxidase B inhibitor with neuroprotective effects.
Moclobemide: Reversible inhibitor of monoamine oxidase A used in depression treatment
Properties
Molecular Formula |
C18H11Cl2N3OS |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-[(E)-1-benzofuran-2-ylmethylideneamino]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-12-5-6-14(15(20)8-12)16-10-25-18(22-16)23-21-9-13-7-11-3-1-2-4-17(11)24-13/h1-10H,(H,22,23)/b21-9+ |
InChI Key |
IPZRVBNSMGZXTO-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=N/NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=NNC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


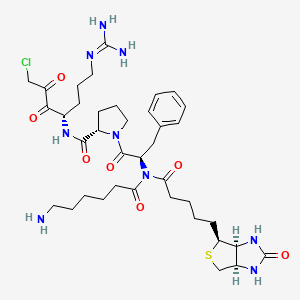
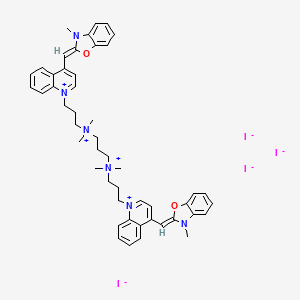
![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)


![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)

![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)
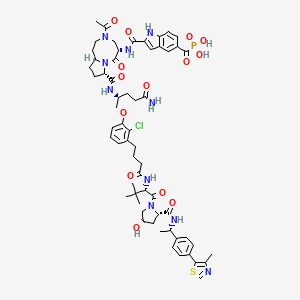
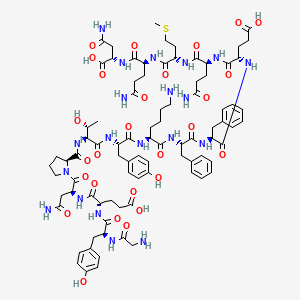
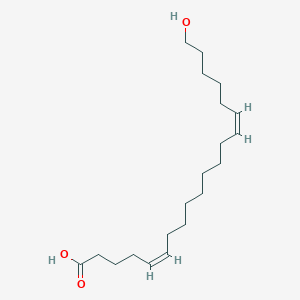

![N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide](/img/structure/B12368097.png)
